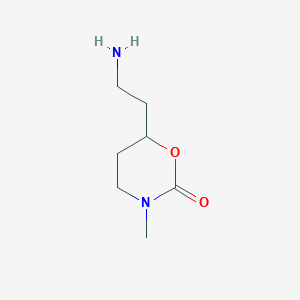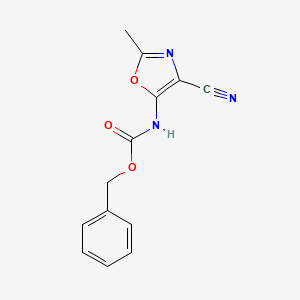
1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-N’-hydroxycyclopropane-1-carboximidamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxy group, and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-fluorobenzylamine with cyclopropanecarboxylic acid under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-N’-hydroxycyclopropane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under specific conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-N’-hydroxycyclopropane-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N’-hydroxycyclopropane-1-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Fluorophenyl)ethanone: Shares the fluorophenyl group but differs in the presence of an ethanone moiety.
Cyclopropanecarboxylic acid derivatives: Similar cyclopropane ring structure but different functional groups.
Uniqueness: 1-(4-Fluorophenyl)-N’-hydroxycyclopropane-1-carboximidamide is unique due to the combination of its fluorophenyl group, hydroxy group, and cyclopropane ring, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C10H11FN2O |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide |
InChI |
InChI=1S/C10H11FN2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13-14/h1-4,14H,5-6H2,(H2,12,13) |
InChI Key |
HBSQPDCYOCJQLA-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC1(C2=CC=C(C=C2)F)/C(=N/O)/N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl[2-(oxetan-2-yl)ethyl]amine](/img/structure/B15308555.png)





![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylicacid](/img/structure/B15308600.png)
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B15308604.png)
![ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B15308620.png)


